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Introduction

C12-200 is a branched-chain ionizable lipidoid that has demonstrated significant potential in
the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based vaccines,
particularly mRNA vaccines.[1][2] Its unique structure allows for efficient encapsulation of
negatively charged nucleic acids and facilitates their delivery into target cells.[3][4] Upon
endosomal uptake, the ionizable nature of C12-200 leads to protonation in the acidic
environment of the endosome, promoting endosomal escape and the release of the nucleic
acid cargo into the cytoplasm.[3] This characteristic is crucial for the subsequent translation of
MRNA into the desired antigen, initiating an immune response. Furthermore, C12-200
containing LNPs have been shown to possess intrinsic adjuvant properties, capable of
stimulating innate immune pathways to enhance the overall vaccine efficacy.[5][6]

These application notes provide a comprehensive overview of the formulation, characterization,
and in vivo application of C12-200-based LNPs for vaccine development. The detailed
protocols and structured data are intended to guide researchers in the successful design and
implementation of their vaccine research programs.

Data Presentation
Table 1: C12-200 LNP Formulation Parameters
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Parameter

Recommended
Value/Range

Notes

Lipid Composition

C12-200, DOPE, Cholesterol,
PEG-lipid

DOPE (1,2-dioleoyl-sn-glycero-
3-phosphoethanolamine) is a

commonly used helper lipid.[4]

[7]

Molar Ratio (C12-
200:DOPE:Cholesterol:PEG-

lipid)

35:16:46.5:2.5

This ratio has been shown to
be effective for mRNA delivery.
[2][7] Ratios can be optimized

for specific applications.

Aqueous Buffer

50 mM Sodium Acetate, pH 4.0

An acidic buffer is used to
maintain the positive charge of
C12-200 for efficient mMRNA

encapsulation.[7]

Organic Solvent

Absolute Ethanol

Lipids are dissolved in ethanol
prior to mixing with the

aqueous phase.[7]

This ratio facilitates the self-

Aqueous:Ethanol Ratio 3:1 (viv) assembly of LNPs upon
mixing.[7]
) o ) ) This ratio can be adjusted to
lonizable Lipid:Nucleic Acid o )
10:1 (w/iw) optimize encapsulation and

Ratio

delivery.[7]

Table 2: Physicochemical Characterization of C12-200

LNPs
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Characteristic Typical Value Method of Analysis
) ) ) Dynamic Light Scattering
Particle Size (Diameter) 70 - 150 nm
(DLS)
) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2

(DLS)

Zeta Potential

Near-neutral at physiological

pH

Laser Doppler Electrophoresis

MRNA Encapsulation

Efficiency

> 90%

RiboGreen Assay

Table 3: In Vivo Performance of C12-200 LNPs

(llustrative Data)

Administration

Primary Organ

Animal Model Cargo ) Notes
Route of Expression
C12-200 LNPs
demonstrate a
Luciferase ] strong tropism
Mouse Intravenous (1V) Liver )
MRNA for the liver
following IV
administration.[2]
Significant
. protein
Erythropoietin ) o
Mouse Intravenous (1V) Liver expression is
mRNA _
observed in the
liver.[2]
IM administration
o leads to immune
SARS-CoV-2 Intramuscular Spleen, Draining o
Mouse ) cell activation in
Spike mMRNA (IM) Lymph Nodes

lymphoid organs.

(8]
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Experimental Protocols
Protocol 1: Formulation of C12-200 Lipid Nanoparticles

1. Preparation of Lipid Stock Solutions: a. Prepare individual stock solutions of C12-200, 1,2-
dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol, and a PEG-lipid (e.g., DMG-
PEG 2000) in absolute ethanol. b. Ensure complete dissolution of all lipids. Gentle warming at
37°C with intermittent vortexing may be necessary.[7]

2. Preparation of Ethanolic Lipid Mixture: a. In a sterile microcentrifuge tube, combine the lipid
stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 for C12-
200:DOPE:Cholesterol:DMG-PEG 2000).[2][7] b. Mix thoroughly by pipetting. This ethanolic
lipid mixture can be stored at -20°C for up to one week.[7]

3. Preparation of Aqueous Nucleic Acid Solution: a. Dilute the mRNA cargo in a 50 mM sodium
acetate buffer (pH 4.0) to the desired concentration.[7] This should be performed under RNase-
free conditions.

4. LNP Formulation (Microfluidic Mixing): a. Set up a microfluidic mixing device (e.g., with a
staggered herringbone micromixer). b. Load the ethanolic lipid mixture into one syringe and the
agueous mRNA solution into another. c. Set the flow rate ratio to 3:1 (aqueous:ethanolic).[7] d.
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs. e.
Collect the resulting LNP suspension.

5. LNP Formulation (Manual Mixing): a. Vigorously pipette the ethanolic lipid mixture into the
agueous MRNA solution (maintaining the 3:1 aqueous to ethanol volume ratio).[7] b.
Immediately vortex the mixture for 30-60 seconds to ensure rapid and homogenous mixing. c.
Allow the LNP suspension to equilibrate at room temperature for 30 minutes.

6. Buffer Exchange and Concentration: a. Dialyze the LNP suspension against phosphate-
buffered saline (PBS) pH 7.4 overnight to remove ethanol and exchange the buffer. b.
Concentrate the LNPs if necessary using a suitable centrifugal filter device.

7. Sterilization: a. Sterilize the final LNP formulation by passing it through a 0.22 um syringe
filter.

Protocol 2: Characterization of C12-200 LNPs
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1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the
LNP suspension in PBS. b. Analyze the sample using a Dynamic Light Scattering (DLS)
instrument to determine the Z-average diameter and PDI.

2. Zeta Potential Measurement: a. Dilute a small aliquot of the LNP suspension in an
appropriate low-salt buffer. b. Measure the zeta potential using a laser Doppler electrophoresis
instrument.

3. Nucleic Acid Encapsulation Efficiency: a. Use a fluorescent dye that specifically binds to
nucleic acids (e.g., RiboGreen). b. Measure the fluorescence of the LNP sample before and
after lysis with a detergent (e.g., 1% Triton X-100). c. The encapsulation efficiency is calculated
as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Protocol 3: In Vivo Evaluation of C12-200 LNP-based
Vaccines

1. Animal Model: a. Select an appropriate animal model (e.g., C57BL/6 mice).

2. Vaccine Administration: a. Administer the C12-200 LNP vaccine formulation via the desired
route (e.g., intramuscular or intravenous injection). b. Include appropriate control groups (e.g.,
PBS, empty LNPs).

3. Evaluation of Protein Expression (for reporter gene studies): a. For vaccines encoding a
reporter protein like luciferase, perform in vivo imaging at various time points post-
administration.[2] b. Alternatively, collect tissues of interest, homogenize, and perform an ex
vivo assay for the reporter protein.

4. Assessment of Immune Response: a. Collect blood samples at different time points to
measure antigen-specific antibody titers (e.g., IgG) by ELISA. b. Isolate splenocytes or cells
from draining lymph nodes to analyze T-cell responses (e.g., ELISpot for cytokine secretion,
flow cytometry for T-cell activation markers).[8]

Mandatory Visualizations
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Caption: Workflow for C12-200 LNP Formulation.
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Caption: Intracellular Delivery Mechanism of C12-200 LNPs.
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Caption: Adjuvant Signaling Pathway of C12-200 LNPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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